REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12]Br>[OH-].[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[O:9][CH2:12][CH2:11][Br:10] |f:2.3|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)O
|
Name
|
|
Quantity
|
431 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
phase was washed with 1 N NaOH and brine subsequently
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Br)OCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 922 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |